Lead(II) fluoride (PbF2) is a high-density (7.77 g/cm³), low-melting-point (824 °C) metal halide characterized by its broad optical transparency from the ultraviolet to the mid-infrared and its intrinsic high ionic mobility. In industrial and advanced research procurement, it is primarily sourced as a critical refractive-index modifier for heavy-metal fluoride glasses (such as ZBLAN), a passivating additive for high-efficiency perovskite solar cells, a fast-fluoride-ion conductor for solid-state batteries, and a pure Cherenkov radiator for high-energy physics. Its utility is driven by the strong electronegativity of the fluoride ion, which enables robust surface passivation, and its unique crystallographic phases (such as the cubic β-phase) that support rapid ion diffusion at relatively low temperatures [1].
Substituting Lead(II) fluoride with other lead halides (such as PbI2 or PbCl2) or alternative metal fluorides (such as BaF2 or PbWO4) compromises application-critical performance across multiple domains. In perovskite solar cell manufacturing, replacing PbF2 with standard iodides fails to provide the high Pb–F binding energy required to suppress deleterious ion migration and stabilize the surface against moisture [1]. In ultra-fast timing detectors, substituting PbF2 with PbWO4 introduces unwanted slow scintillation background light, which degrades sub-nanosecond Cherenkov timing resolution [2]. Furthermore, in mid-infrared optical fiber drawing, omitting PbF2 prevents the precise lowering of the glass transition temperature and the necessary refractive index tuning required for high-numerical-aperture core-cladding matching [3].
When used as an additive in water-processed metal halide perovskites, PbF2 significantly outperforms pristine PbI2 baselines by modulating grain growth and providing robust surface passivation. The strong electronegativity of the fluoride anion creates a highly stable interface, with Pb–F bond energies reaching 1.56–1.58 eV, which effectively suppresses ion migration. Devices incorporating PbF2 achieve an optimal Power Conversion Efficiency (PCE) of 18.1%, compared to 16.3% for pristine devices, while also exhibiting prolonged operational stability[REFS-1, REFS-2].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Bond Energy |
| Target Compound Data | PbF2-treated perovskite (18.1% PCE; Pb-F bond energy ~1.58 eV) |
| Comparator Or Baseline | Pristine PbI2 perovskite (16.3% PCE; lower surface binding energy) |
| Quantified Difference | +1.8% absolute PCE increase and superior structural stability |
| Conditions | Water-processed PSCs under 1 sun illumination |
For photovoltaic manufacturers, PbF2 doping is a proven strategy to simultaneously boost device efficiency and long-term environmental stability.
In high-energy electromagnetic calorimeters and Time-of-Flight PET scanners, PbF2 is utilized because it acts as a pure Cherenkov radiator. Unlike lead tungstate (PbWO4), which generates approximately 300 scintillation photons/MeV with decay times stretching into the nanoseconds, PbF2 produces zero scintillation background and emits purely prompt Cherenkov light (<1 ns). Combined with its high density (7.77 g/cm³) and high refractive index (1.82 at 450 nm), PbF2 allows for unambiguous, ultra-fast timing resolutions (e.g., 24-36 ps) without signal pile-up[REFS-1, REFS-2].
| Evidence Dimension | Scintillation Light Yield and Decay Time |
| Target Compound Data | PbF2 (0 scintillation photons/MeV; pure prompt Cherenkov <1 ns) |
| Comparator Or Baseline | PbWO4 (~300 scintillation photons/MeV; mixed emission with slower decay) |
| Quantified Difference | Complete elimination of slow scintillation background |
| Conditions | 120-150 GeV proton/hadron beam testing with SiPM readout |
Procuring PbF2 is essential for detector designs that require sub-nanosecond timing resolution where slow scintillation light would otherwise degrade signal extraction.
PbF2 is a premier active material and solid electrolyte for Fluoride-Ion Batteries (FIBs) due to its highly reversible redox couple and rapid ion diffusion. When ball-milled and annealed to form the cubic β-phase, PbF2 achieves a room-temperature ionic conductivity of 10^-7 to 10^-8 S/cm, which is significantly higher than many standard metal fluorides. Furthermore, the Pb/PbF2 redox potential (-0.15 V vs SHE) falls optimally within the electrochemical stability window of most FIB electrolytes, enabling high conversion yields and stable cycling [1].
| Evidence Dimension | Room-Temperature Ionic Conductivity |
| Target Compound Data | Cubic β-PbF2 (10^-7 to 10^-8 S/cm) |
| Comparator Or Baseline | Orthorhombic α-PbF2 or baseline fluorides (10^-8 to 10^-9 S/cm or lower) |
| Quantified Difference | Up to an order of magnitude higher ionic conductivity in the β-phase |
| Conditions | Room temperature electrochemical cycling in symmetric coin cells |
Battery developers must specify the highly conductive cubic β-PbF2 to minimize overpotential and maximize reversible capacity in next-generation solid-state fluoride-ion batteries.
In the fabrication of heavy-metal fluoride glasses (such as ZBLAN and fluoroindate glasses) for mid-infrared optical fibers, PbF2 serves as a critical network modifier. The addition of PbF2 lowers the glass transition temperature (Tg) and decreases melt viscosity, improving processability during fiber drawing. Crucially, compared to standard ZrF4 or InF3 base glasses, doping the core with PbF2 increases the refractive index, allowing manufacturers to precisely tailor the numerical aperture (NA) between the fiber core and cladding for optimized light confinement[1].
| Evidence Dimension | Glass Transition Temperature (Tg) and Refractive Index |
| Target Compound Data | PbF2-doped fluoride glass core (Lowered Tg, increased refractive index) |
| Comparator Or Baseline | Undoped fluoride glass cladding (Higher Tg, lower refractive index) |
| Quantified Difference | Enables precise numerical aperture (NA) tailoring and viscosity matching |
| Conditions | Mid-IR optical fiber preform drawing |
Optical fiber manufacturers rely on PbF2 to engineer the core-cladding refractive index difference necessary for high-performance mid-infrared laser and amplifier systems.
PbF2 is the optimal additive for solution-processed and water-processed perovskite photovoltaics. Its inclusion passivates the grain surfaces via strong Pb–F bonding, suppressing ion migration and significantly improving both the power conversion efficiency and the long-term environmental stability of the solar cells [1].
Due to its high density, high refractive index, and complete lack of slow scintillation background, PbF2 is the material of choice for high-energy physics electromagnetic calorimeters and Time-of-Flight Positron Emission Tomography (TOF-PET) detectors requiring sub-nanosecond timing resolution[2].
The cubic β-phase of PbF2 is highly suited for use as a solid electrolyte or counter-electrode in next-generation FIBs. Its superior room-temperature ionic conductivity and favorable redox potential enable highly reversible cycling and reduced overpotentials [3].
In the production of ZBLAN and fluoroindate glasses, PbF2 is an essential dopant used to lower the glass transition temperature and increase the refractive index of the fiber core, enabling the precise numerical aperture control required for mid-IR lasers and amplifiers [4].
Irritant;Health Hazard;Environmental Hazard